![molecular formula C18H32O16 B12063435 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Panose is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds. It is known for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. D-Panose is found in various natural sources, including Chinese rice wine and honey .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized through enzymatic reactions involving dextransucrase, an enzyme that catalyzes the transfer of glucose units from sucrose to maltose, forming D-Panose. This reaction typically occurs in batch or fed-batch reactors under controlled conditions to optimize yield .
Industrial Production Methods
Industrial production of D-Panose involves the use of immobilized enzymes to continuously produce the compound. This method ensures a steady supply of D-Panose and enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
D-Panose undergoes various chemical reactions, including:
Oxidation: D-Panose can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in D-Panose.
Substitution: Substitution reactions can introduce new functional groups into the D-Panose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various D-Panose derivatives with modified functional groups, which can have different properties and applications .
Applications De Recherche Scientifique
D-Panose has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectroscopic techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Used in the food industry as a non-cariogenic sweetener and as an ingredient in functional foods.
Mécanisme D'action
D-Panose exerts its effects primarily through its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus by serving as a substrate for their fermentation. This, in turn, inhibits the growth of harmful bacteria by outcompeting them for resources .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isomaltose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: A trisaccharide composed of three glucose units linked by 1–4 glycosidic bonds.
Kojibiose: A disaccharide with potential prebiotic effects.
Uniqueness of D-Panose
D-Panose is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties. Its ability to promote the growth of beneficial gut bacteria while inhibiting harmful ones makes it a valuable compound in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C18H32O16 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16+,17+,18-/m1/s1 |
Clé InChI |
OWEGMIWEEQEYGQ-QNHQVNOCSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


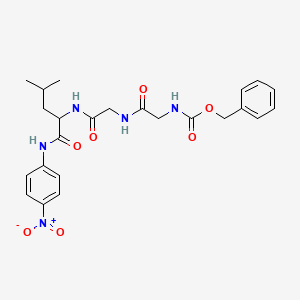
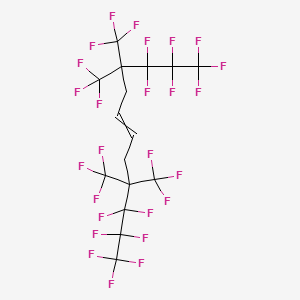
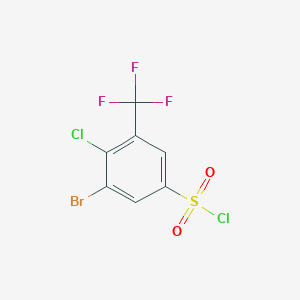
![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)
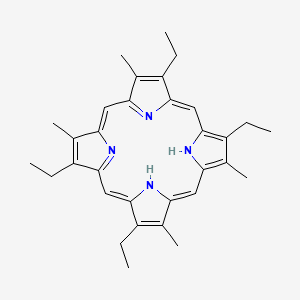
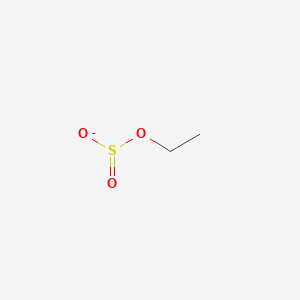
![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)
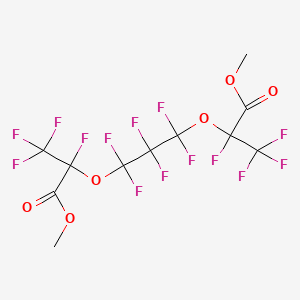

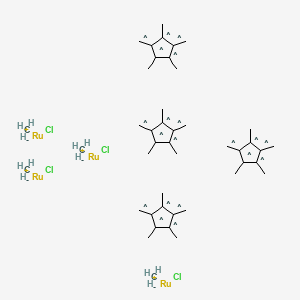
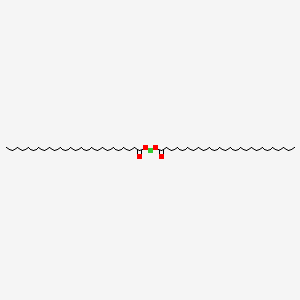
palladium(II)](/img/structure/B12063454.png)
